molecular formula C17H18ClNO4S B3512241 2-(3-CHLOROBENZENESULFONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE

2-(3-CHLOROBENZENESULFONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B3512241
M. Wt: 367.8 g/mol
InChI Key: OOYRNCMOFJAQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound characterized by its unique structure, which includes a chlorobenzenesulfonyl group and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst. The resulting tetrahydroisoquinoline is then subjected to sulfonylation using 3-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Chlorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 2-(3-Methylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 2-(3-Nitrobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

2-(3-Chlorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chlorobenzenesulfonyl moiety plays a crucial role .

Properties

IUPAC Name

2-(3-chlorophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-22-16-8-12-6-7-19(11-13(12)9-17(16)23-2)24(20,21)15-5-3-4-14(18)10-15/h3-5,8-10H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYRNCMOFJAQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-CHLOROBENZENESULFONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(3-CHLOROBENZENESULFONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(3-CHLOROBENZENESULFONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(3-CHLOROBENZENESULFONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(3-CHLOROBENZENESULFONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 6
2-(3-CHLOROBENZENESULFONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE

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